[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol
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Overview
Description
[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol: is a bicyclic alcohol compound with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . . It is commonly found in essential oils and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol typically involves the hydrogenation of sabinene, a naturally occurring monoterpene . The reaction is carried out under specific conditions, including the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures . The reaction can be represented as follows:
[ \text{Sabinene} + H_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields . The use of advanced catalytic systems and optimized reaction parameters ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol: undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: SOCl2, PBr3, HCl
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Alkyl halides, esters
Scientific Research Applications
[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol: has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of [1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis . In terms of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
Comparison with Similar Compounds
[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol: can be compared with other similar compounds, such as:
cis-Sabinene hydrate: Another stereoisomer of sabinene hydrate with different spatial arrangement of atoms.
trans-4-Thujanol: A related bicyclic alcohol with similar chemical properties.
cis-Sabinene hydroxide: Another stereoisomer with distinct chemical behavior.
The uniqueness of This compound lies in its specific stereochemistry, which influences its reactivity and biological activity .
Properties
CAS No. |
42846-32-2 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(1R,2S,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m0/s1 |
InChI Key |
ULJXKUJMXIVDOY-IVZWLZJFSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C[C@H]1O)C(C)C |
Canonical SMILES |
CC1CCC(CC1O)C(C)C |
Origin of Product |
United States |
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